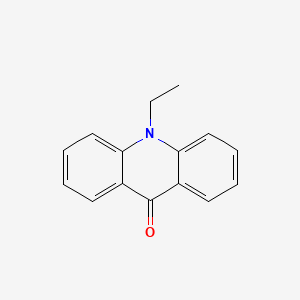

9-Acridanone, 10-ethyl-

Description

Historical Evolution of Acridone (B373769) Research

The journey into acridone chemistry began in the late 19th century, with initial interest sparked by their vibrant colors and potential as dyes. ijddr.inscripps.edu One of the earliest documented proofs of the existence of the parent compound, acridone, was by Karl Drechsler in 1914. wikipedia.org Over the decades, research expanded from industrial applications to the exploration of their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. ijddr.inrsc.org The planar nature of the acridone ring system allows it to intercalate with DNA and RNA, a key mechanism behind its biological efficacy. ijddr.inrsc.org This has led to the synthesis and investigation of a vast number of acridone derivatives.

Structural Characteristics of the Acridone Scaffold

The acridone molecule is a planar, tricyclic system. wikipedia.orgconicet.gov.ar This planarity is a crucial feature, influencing its chemical and physical behaviors. The core structure consists of three fused rings, with a nitrogen atom and a carbonyl group in the central ring. This arrangement creates an electron-deficient aromatic scaffold. mdpi.com The high melting point and low solubility of the parent acridone in many solvents suggest strong intermolecular association, likely due to hydrogen bonding involving the N10-hydrogen atom. ijddr.in

Significance of N-Substitution in Acridone Chemistry: Focusing on N-Ethyl Derivatives

The substitution of the hydrogen atom at the N10 position with an alkyl group, such as an ethyl group in 9-Acridanone, 10-ethyl-, significantly alters the compound's properties. N-substituted acridones generally exhibit lower melting points compared to the parent compound, indicating a reduction in intermolecular hydrogen bonding. ijddr.in This modification also enhances solubility in organic solvents, a desirable trait for many applications. rsc.org

The introduction of an ethyl group at the N10 position specifically influences the molecule's electronic and steric properties. The ethyl group is an electron-donating group, which can affect the electron density of the acridone core and, consequently, its photophysical and electrochemical characteristics. rsc.orgscite.ai The synthesis of N-substituted acridones is often achieved through methods like the Ullmann condensation followed by N-alkylation. conicet.gov.ar For instance, N-substituted acridones can be prepared by treating the parent acridone with an alkyl halide in a basic medium. conicet.gov.ar

Overview of Advanced Research Domains Pertaining to 9-Acridanone, 10-ethyl-

Research into 9-Acridanone, 10-ethyl- and similar N-alkylated acridones extends into several advanced domains. Their unique photophysical properties, including fluorescence, make them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). mdpi.comrsc.org The donor-acceptor nature of the acridone scaffold, further modulated by N-substitution, is key to these applications. rsc.org

In the realm of materials science, the electrochemical properties of these compounds are of great interest. Cyclic voltammetry studies reveal their oxidation and reduction potentials, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for organic electronics. rsc.orgrsc.org Theoretical studies, often employing density functional theory (DFT), are used to predict and understand the electronic structure, photophysical properties, and reactivity of these molecules. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-ethylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-16-13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUFPCKIXLAEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176561 | |

| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-41-2 | |

| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Acridanone, 10 Ethyl and Its Analogues

Classical and Established Synthetic Routes to N-Alkylacridones

Traditional methods for synthesizing the acridone (B373769) skeleton have been refined over many years, providing reliable, though sometimes harsh, pathways to these compounds.

The most conventional and widely used method for constructing the acridone ring system is the Ullmann condensation. jocpr.com This process begins with the copper-catalyzed reaction between an o-halobenzoic acid (commonly o-chlorobenzoic acid) and an aniline (B41778) derivative. wikipedia.orgoaji.net This initial step yields an N-phenylanthranilic acid intermediate. jocpr.comnih.gov

Once the 9(10H)-acridone core is synthesized, the final step to obtain 9-Acridanone, 10-ethyl- is the N-alkylation of the secondary amine within the heterocycle. wikipedia.org This reaction involves treating the 9(10H)-acridone with an appropriate ethylating agent.

The process is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. nih.gov The base, often potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen at the 10-position, generating a nucleophilic acridone anion. nih.govresearchgate.net This anion then undergoes a nucleophilic substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the C-N bond, yielding the final 10-ethyl-9-acridanone product. conicet.gov.ar In some procedures, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate the reaction, particularly when using bases like sodium hydroxide (B78521) or potassium carbonate. oaji.netrjpbcs.com

Table 1: Examples of N-Alkylation of Acridone Derivatives This table is interactive. You can sort and filter the data.

| Precursor | Alkylating Agent | Base | Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methylacridin-9(10H)-one | Benzyl bromide | K₂CO₃ | DMF | - | 100 °C (Microwave) | 64-99% | nih.gov |

| 2-Methylacridin-9(10H)-one | Cyclopropylmethyl bromide | K₂CO₃ | DMF | - | 100 °C (Microwave) | 72% | nih.gov |

| Acridone | Benzyl chlorides | NaH | DMF | KI | - | High | researchgate.net |

| Acridin-9(10H)-one | 1-Bromo-3-chloro propane | KOH | THF | TBAB | Room Temp, 40h | - | oaji.net |

| 1,3-Dimethylacridone | 1-Bromo-3-chloro propane | NaOH/K₂CO₃ | Al₂O₃ | TBAB | Microwave | Good | jocpr.comrjpbcs.com |

| Acridone | Ethyl 2-bromoacetate | - | - | - | - | - | conicet.gov.ar |

Beyond the classical use of strong acids, various catalytic systems have been developed for the cyclization step to form the acridone ring. Boron trifluoride etherate (BF₃·Et₂O) has been identified as an effective catalyst for the intramolecular acylation of N-phenylanthranilic acids. pdx.edursc.org This Lewis acid promotes the ring-closing reaction, often under milder conditions or with shorter reaction times compared to protic acids like H₂SO₄. rsc.org

Other catalytic approaches for forming related heterocyclic systems, which share principles with acridone synthesis, include nickel-catalyzed arylative cyclizations and imino Diels-Alder reactions. mdpi.comnih.gov For instance, the reaction of citronellal (B1669106) with anilines can be catalyzed by acidic clays (B1170129) like Montmorillonite KSF to produce octahydroacridines, demonstrating the utility of heterogeneous catalysts in forming the core structure. mdpi.com While not all directly produce 9-acridanone, these methods highlight the diverse catalytic strategies available for constructing the fundamental tricyclic framework. nih.govmdpi.com

Modern and Green Chemistry Approaches in 9-Acridanone, 10-ethyl- Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. purkh.compaperpublications.org These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous reagents. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of acridone derivatives. jocpr.comniscpr.res.in The use of microwave irradiation can dramatically reduce reaction times for both the cyclization of N-phenylanthranilic acids and the subsequent N-alkylation step. nih.govpdx.edu

For example, the cyclization of N-phenylanthranilic acid using BF₃·Et₂O as a catalyst can be completed in as little as one minute at 150°C under microwave irradiation, affording the acridone product in excellent yield. pdx.edursc.org Similarly, the N-alkylation of acridones, which might take several hours under conventional heating, can often be completed in minutes using microwaves, frequently leading to higher yields and cleaner reactions. jocpr.comnih.govajol.info This efficiency is a hallmark of green chemistry, as it significantly reduces the energy required for the synthesis. paperpublications.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis This table is interactive. You can sort and filter the data.

| Reaction Step | Method | Catalyst/Reagents | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | Conventional | PPA | 3 h | - | oaji.net |

| Cyclization | Microwave | BF₃·Et₂O | 1 min | 98% | pdx.edursc.org |

| N-Alkylation | Conventional | K₂CO₃, DMF | 10 h | - | ias.ac.in |

| N-Alkylation | Microwave | K₂CO₃, DMF | 3 h | 72% | nih.gov |

To circumvent the environmental and handling issues associated with strong liquid acids like H₂SO₄ and PPA, solid-acid catalysts have been investigated for the acridone ring-closing reaction. jocpr.com These heterogeneous catalysts are often more environmentally benign, easier to separate from the reaction mixture, and potentially reusable. researchgate.net

Examples of solid acids used in related syntheses include ion-exchange resins (like Amberlyst), sulfated zirconia, and acidic clays such as Montmorillonite KSF. researchgate.netdntb.gov.uaresearchgate.net These materials provide acidic sites on a solid support, effectively catalyzing the intramolecular cyclization to form the acridone core. mdpi.com The use of solid-acid catalysts aligns with green chemistry principles by replacing corrosive and hazardous homogeneous catalysts with safer, recyclable alternatives. researchgate.netresearchgate.net

Multicomponent Reaction Pathways to Acridone Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govpreprints.org This approach is valued for its atom economy, step efficiency, and the ability to rapidly generate molecular complexity, making it a powerful tool in heterocyclic chemistry. nih.govbeilstein-journals.org

The synthesis of the acridone skeleton, specifically acridine-1,8-diones which are precursors or analogues, is often achieved through a one-pot condensation MCR. researchgate.net A common and historically significant method is based on the Hantzsch reaction, which involves the condensation of 1,3-dicarbonyl compounds, various aldehydes, and a nitrogen source. researchgate.net For acridinedione synthesis, typical reactants include dimedone (5,5-dimethyl-1,3-cyclohexanedione), an aromatic aldehyde, and an amine like aniline or a simple nitrogen source such as ammonium (B1175870) acetate (B1210297). beilstein-journals.orgresearchgate.net

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of the 1,3-dicarbonyl compound. beilstein-journals.org Concurrently, the nitrogen source condenses with a second molecule of the dicarbonyl compound to form an enaminone intermediate. beilstein-journals.org The subsequent Michael addition and cyclization/dehydration steps lead to the final acridinedione framework. nih.gov The efficiency and conditions of these reactions can be significantly improved by using various catalysts, including heterogeneous nanocatalysts and metal-organic frameworks (MOFs), which offer benefits like high surface area, reusability, and milder reaction conditions. researchgate.netnih.gov For instance, using a magnetic nanocatalyst in water under ultrasonic radiation can yield acridine (B1665455) derivatives in as little as three minutes with up to 98% yield. nih.gov

Table 1: Examples of Multicomponent Reactions for Acridone Analogue Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Dimedone, Aromatic Aldehydes, Ammonium Acetate/Aniline | TC4A-XG@IONP nanocatalyst, Ethanol (B145695), 80°C | Acridinedione derivatives | Up to 92% | researchgate.net |

| Aldehydes, Cyclic 1,3-diketone, Ammonium Acetate | Water, Microwave irradiation (catalyst-free) | 4-Arylacridinediones | Moderate to good | beilstein-journals.org |

| Aryl Glyoxals, Ammonium Acetate, Cyclic 1,3-dione | Fe3O4@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni, Water, 75°C, Ultrasound | Acridine derivatives | Up to 98% | nih.gov |

| Chalcones, Anilines, β-Ketoesters | Ce(IV)-catalyzed, followed by microwave-assisted thermal cyclization | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | 86-96% (cyclization step) | nih.gov |

Derivatization Strategies for Functionalizing the 9-Acridanone, 10-ethyl- Core

The 10-ethyl-9-acridanone scaffold can be chemically modified to introduce a range of functional groups, altering its physicochemical properties. Derivatization can occur at the aromatic rings or the C9 carbonyl position.

Halogenation and Subsequent Functionalization

The introduction of halogen atoms onto the acridone core is a key step for further synthetic modifications. Palladium-catalyzed, ortho-selective C-H halogenation represents a modern approach for this transformation. researchgate.net This method allows for the direct installation of iodine, bromine, or chlorine atoms onto the aromatic rings of substrates like anilides and aryl Weinreb amides, which are structurally related to the acridone system. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a halogen source like N-halosuccinimide (NXS). researchgate.net

Another strategy for functionalization involves creating sulfonyl chloride derivatives. For instance, 10-ethyl-acridone-2-sulfonyl chloride (EASC) has been synthesized and used as a derivatizing agent. researchgate.net This reagent introduces a reactive sulfonyl chloride group, which can subsequently react with various nucleophiles, providing a versatile handle for conjugation. researchgate.net

Table 2: Halogenation and Related Functionalization Strategies

| Method | Reagents | Functional Group Introduced | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Halogenation | Pd(OAc)₂, N-halosuccinimide (NXS) | -Cl, -Br, -I | Provides high regioselectivity for the ortho position of directing groups. | researchgate.net |

| Sulfonyl Chloride Formation | Not specified, but leads to EASC | -SO₂Cl | Creates a highly reactive site for subsequent nucleophilic substitution. | researchgate.net |

Introduction of Amine and Carboxylic Acid Functionalities

The incorporation of amine and carboxylic acid groups is crucial for modulating solubility and providing points for further conjugation.

Carboxylic Acid Functionalities: A carboxylic acid moiety can be introduced at the N-10 position. The synthesis of 10-(carboxymethyl)-9(10H)-acridone ethyl ester is achieved by treating 9-acridone with sodium hydride (NaH) to form the corresponding anion, followed by N-alkylation with ethyl bromoacetate (B1195939) in a solvent like DMF at 60 °C. mdpi.com This ester can then be hydrolyzed to yield the carboxylic acid. A similar strategy can be envisioned for introducing other alkyl acid chains. To obtain a carboxylic acid on the aromatic ring, a multi-step synthesis involving the Ullmann condensation of a halo-benzoic acid with an aminobenzoic acid derivative, followed by acid-catalyzed cyclization, is a common route. rsc.org For example, 9(10H)-acridone-2-carboxylic acid can be synthesized by heating diphenylamine-2,4'-dicarboxylic acid in concentrated sulfuric acid. nahrainuniv.edu.iq

Amine Functionalities: Amino groups are typically introduced onto the acridone ring system via a nitration-reduction sequence. mdpi.comconicet.gov.ar The 10-ethyl-9-acridone core can be nitrated using a mixture of nitric acid and acetic anhydride. mdpi.com The resulting nitro-acridone derivative is then reduced to the corresponding amine. mdpi.com Reagents such as formic acid over a palladium on carbon (Pd/C) catalyst or tin(II) chloride in an acidic medium are effective for this reduction. mdpi.comconicet.gov.ar

Table 3: Synthesis of Amine and Carboxylic Acid Derivatives

| Target Functional Group | Synthetic Strategy | Key Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-10 Carboxylic Acid (Ester) | N-Alkylation | 9-Acridone, NaH, Ethyl bromoacetate | DMF, 60°C, 3h | mdpi.com |

| Ring-Substituted Carboxylic Acid | Ullmann Condensation & Cyclization | Diphenylamine-2,4'-dicarboxylic acid, H₂SO₄ (conc.) | Heating at 150°C for 4h | nahrainuniv.edu.iq |

| Ring-Substituted Amine | Nitration | Nitric acid, Acetic anhydride | 60°C, 1.5h | mdpi.com |

| Reduction of Nitro Group | Formic acid, Pd/C | 80°C | mdpi.com |

Formation of Schiff Bases and Related Conjugates

While classical Schiff bases are formed from primary amines and carbonyl compounds, the carbonyl group of the 9-acridanone core can be derivatized to form related C=N linked conjugates, such as hydrazones. damascusuniversity.edu.syresearchgate.net These 9-acridanone hydrazones have been noted for their biological activities. researchgate.net

A versatile method to synthesize these conjugates involves a two-step process. First, the 9-acridanone is activated by converting it to a 9-chloroacridinium chloride intermediate using a reagent like oxalyl chloride in acetonitrile. prepchem.com This intermediate is highly reactive towards nucleophiles. In the second step, the 9-chloroacridinium salt is reacted with a hydrazine (B178648) derivative, such as 2-hydrazino-2-thiazoline (B2656848) hydrobromide, in the presence of a base like sodium acetate to yield the final hydrazone conjugate. prepchem.com Direct condensation of 9(10H)-acridone with reagents like hydrazine hydrate (B1144303) or ethylenediamine (B42938) has also been reported to form the corresponding Schiff base-type products. damascusuniversity.edu.sy

Table 4: Synthesis of 9-Acridanone Hydrazones and Related Conjugates

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 10-[2-(4-acetyl-1-piperazinyl)ethyl]-9-acridanone | 1. Oxalyl chloride 2. 2-Hydrazino-2-thiazoline hydrobromide, Sodium acetate | 9-Chloro-10-[2-(4-acetyl-1-piperazinyl)ethyl]acridinium chloride | 10-[2-(4-acetyl-1-piperazinyl)ethyl]-9-acridanone (2-thiazolidinylidene)hydrazone | prepchem.com |

| 9(10H)-Acridone | Hydrazine hydrate | Not applicable (direct condensation) | Hydrazone derivative | damascusuniversity.edu.sy |

| 9(10H)-Acridone | Ethylenediamine | Not applicable (direct condensation) | Bis-acridone Schiff base | damascusuniversity.edu.sy |

Compound Reference Table

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the intricate structure of 9-Acridanone, 10-ethyl-. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the chemical environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of the hydrogen atoms in 9-Acridanone, 10-ethyl-. The chemical shifts (δ) of the protons are indicative of their shielding or deshielding effects, which are influenced by neighboring atoms and functional groups. The aromatic protons of the acridanone core typically resonate in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The protons of the N-ethyl group, being aliphatic, appear in the upfield region. The integration of the signals corresponds to the number of protons in a given environment, and the splitting patterns (multiplicity) reveal information about adjacent protons.

Table 1: ¹H NMR Chemical Shift Assignments for 9-Acridanone, 10-ethyl-

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1, H-8 | 8.30 | dd | 7.9, 1.6 |

| H-4, H-5 | 7.75 | ddd | 8.3, 6.8, 1.6 |

| H-2, H-7 | 7.55 | d | 8.3 |

| H-3, H-6 | 7.30 | ddd | 7.9, 6.8, 1.0 |

| N-CH₂ | 4.40 | q | 7.2 |

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of 9-Acridanone, 10-ethyl-. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of carbon atoms and their respective chemical environments. The carbonyl carbon (C=O) of the acridanone structure is characteristically found in the far downfield region of the spectrum. The aromatic carbons exhibit signals in the intermediate region, while the aliphatic carbons of the ethyl group are observed in the upfield region.

Table 2: ¹³C NMR Chemical Shift Assignments for 9-Acridanone, 10-ethyl-

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-9) | 177.5 |

| C-4a, C-10a | 141.0 |

| C-8a, C-9a | 121.5 |

| C-1, C-8 | 126.5 |

| C-2, C-7 | 122.0 |

| C-3, C-6 | 133.5 |

| C-4, C-5 | 115.0 |

| N-CH₂ | 37.5 |

Note: Chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing the connectivity between atoms in 9-Acridanone, 10-ethyl-.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. For 9-Acridanone, 10-ethyl-, COSY would confirm the connectivity within the aromatic rings by showing correlations between adjacent aromatic protons. It would also clearly show the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique, also known as HETCOR, maps the direct one-bond correlations between protons and the carbon atoms they are attached to. Each cross-peak in an HMQC spectrum links a specific proton signal to its corresponding carbon signal. This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra of 9-Acridanone, 10-ethyl-. For instance, the proton signal at approximately 4.40 ppm would show a correlation to the carbon signal around 37.5 ppm, confirming the N-CH₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of 9-Acridanone, 10-ethyl- by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of 9-Acridanone, 10-ethyl- (C₁₅H₁₃NO). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like 9-Acridanone, 10-ethyl-. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ (protonated molecule) are released into the mass analyzer. For 9-Acridanone, 10-ethyl-, ESI-MS would be expected to show a prominent peak corresponding to its protonated molecular ion. This technique is highly sensitive and provides a clear determination of the molecular weight. The fragmentation pattern, though often less extensive than with harder ionization methods, can still provide valuable structural information.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 9-Acridanone, 10-ethyl- |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For 9-Acridanone, 10-ethyl-, the FTIR spectrum is dominated by vibrations of its acridone (B373769) core and the attached ethyl group.

Theoretical and experimental studies on related acridinones provide a basis for assigning the principal absorption bands. researchgate.netmostwiedzy.pl The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group, typically observed in the 1630-1650 cm⁻¹ region for acridones. mdpi.com Other key absorptions include the aromatic C=C stretching vibrations of the tricyclic system, C-N stretching from the tertiary amine within the ring, and various C-H stretching and bending modes from both the aromatic rings and the N-ethyl substituent.

Table 2: Predicted FTIR Absorption Bands for 9-Acridanone, 10-ethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Acridone Ring |

| ~2980-2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~1640-1620 | C=O Stretch | Ketone |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| ~1370 | C-N Stretch | Tertiary Amine |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic systems like the acridone core typically produce strong Raman signals. Although specific Raman spectra for 10-ethyl-9-acridanone are not widely published, data for related compounds like 10-methyl-9-acridanone are available for comparison. spectrabase.com

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique where the analyte is adsorbed onto a roughened metal surface (typically silver or gold). This can enhance the Raman signal by several orders of magnitude, allowing for the detection of very low concentrations and providing insights into the molecule's orientation on the surface. Studies on the parent compound, 9(10H)-acridone, have utilized SERS to investigate its adsorption behavior on silver colloids. researchgate.net For 10-ethyl-9-acridanone, SERS could similarly be employed to enhance weak signals and study its interaction with metallic nanostructures.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transition Analysis

Electronic spectroscopy provides critical information about the electronic structure and excited states of a molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 9-Acridanone, 10-ethyl-, like other acridinones, is characterized by intense absorption bands arising from π→π* transitions within the conjugated tricyclic aromatic system. researchgate.netresearchgate.net

Research has shown that the absorption maxima (λ_max) are influenced by the solvent environment. researchgate.net A study comparing the spectra in different solvents demonstrated these shifts, which reflect the interaction between the solute and solvent molecules. The primary long-wavelength absorption band corresponds to the S₀→S₁ transition.

Table 3: UV-Vis Absorption Maxima (λ_max) of 9-Acridanone, 10-ethyl- in Various Solvents

| Solvent | λ_max (nm) for S₀→S₁ | λ_max (nm) for S₀→S₂ | λ_max (nm) for S₀→S₃ |

|---|---|---|---|

| 1,4-Dioxane | 400 | 382 | 308 |

| Methanol | 400 | 382 | 308 |

| Acetonitrile | 400 | 382 | 308 |

Data sourced from theoretical and experimental studies on 9-acridinones. researchgate.net

Following absorption of light and promotion to an excited state, molecules can relax by emitting a photon, a process known as fluorescence. 9-Acridanone, 10-ethyl- is a fluorescent compound, and its emission properties provide valuable data on its excited-state dynamics. researchgate.net The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and is red-shifted to a lower energy (longer wavelength), a phenomenon known as the Stokes shift.

Theoretical studies on 9-Acridanone, 10-ethyl- have been conducted to interpret its electronic transitions and characterize its excited states (S₁ and T₁). researchgate.net These analyses, which correlate well with experimental spectra, investigate changes in dipole moments and charge distribution upon excitation, providing a deeper understanding of the S₁→S₀ fluorescence transition. researchgate.net

Table 4: Fluorescence Emission Maxima of 9-Acridanone, 10-ethyl- in Various Solvents

| Solvent | Emission λ_max (nm) |

|---|---|

| 1,4-Dioxane | 417 |

| Methanol | 437 |

| Acetonitrile | 422 |

Data sourced from theoretical and experimental studies on 9-acridinones. researchgate.net

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 9-Acridanone, 10-ethyl- |

| 9(10H)-Acridone |

| 10-Methyl-9-acridanone |

| α-Cyano-4-hydroxycinnamic acid (HCCA) |

| 9-Aminoacridine (9-AA) |

| Ethanol (B145695) |

| 1,4-Dioxane |

| Methanol |

Photophysical and Photochemical Investigations of 9 Acridanone, 10 Ethyl Systems

Electronic Transition Assignment and Nature of Excited States

The interaction of 9-Acridanone, 10-ethyl- with light is governed by the transitions of electrons between different energy levels. Theoretical studies have provided valuable insights into the energies and probabilities of these transitions. The primary electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For 9-acridanones, these are typically π → π* and n → π* transitions.

Theoretical calculations based on semi-empirical methods like PM3/CI have been employed to predict the spectral features of 9-Acridanone, 10-ethyl-. taylorfrancis.com These calculations help in assigning the observed absorption and emission bands to specific electronic transitions, such as S₀ → S₁, S₀ → T₁, and S₁ → S₀, providing a foundational understanding of the molecule's behavior upon photoexcitation. taylorfrancis.com The nature of the excited states is further elucidated by examining the calculated dipole moments and charge distributions in the ground (S₀), first excited singlet (S₁), and first excited triplet (T₁) states. taylorfrancis.com

Singlet and Triplet State Energetics

The absorption of light by 9-Acridanone, 10-ethyl- promotes the molecule to an excited singlet state (S₁). From this state, it can return to the ground state via fluorescence or undergo intersystem crossing to a triplet state (T₁). The energy difference between these states is a critical parameter that dictates the photophysical properties of the molecule.

Theoretical models have been used to estimate the energies of these key electronic states. taylorfrancis.com For the closely related compound 10-methyl-9-acridinone, the vertical excitation energies in an aqueous phase for the T₁ and S₁ states are calculated to be approximately 2.51 eV and 3.29 eV, respectively. researchgate.net The emission from the T₁ state for 10-methyl-9-acridinone has been experimentally observed to have a maximum at 451 nm, which corresponds to an energy of 2.75 eV, showing good agreement with theoretical predictions. researchgate.net These values provide a reasonable estimate for the singlet and triplet state energetics of 9-Acridanone, 10-ethyl-, given the structural similarity.

Intramolecular Charge Transfer (ICT) Phenomena

In many acridone (B373769) derivatives, the excitation process is associated with a significant redistribution of electron density, leading to an intramolecular charge transfer (ICT) character in the excited state. This phenomenon occurs when an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

For 9-Acridanone, 10-ethyl-, theoretical calculations of dipole moments and charge distributions in the ground and excited states provide insight into the ICT nature of its electronic transitions. taylorfrancis.com An increase in the dipole moment upon excitation from the S₀ to the S₁ state is a strong indicator of charge transfer. This ICT character is crucial as it can significantly influence the excited state's energy, lifetime, and sensitivity to the solvent environment.

Excited State Dynamics and Deactivation Pathways

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state.

Table 1: Illustrative Photophysical Data for 9(10H)-acridinone

| Solvent | Fluorescence Quantum Yield (ΦF) | Dominant Deactivation Pathway |

| Ethanol (B145695) | 0.97 researchgate.net | Fluorescence |

| Cyclohexane | Low researchgate.net | Intersystem Crossing / Internal Conversion |

Intersystem Crossing (ISC) and Internal Conversion Mechanisms

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity. These processes compete with fluorescence and reduce the fluorescence quantum yield.

For the acridone core, the efficiency of ISC is highly dependent on the solvent environment. In polar and protic solvents, the ISC channel is generally considered to be inhibited for 9(10H)-acridinone. researchgate.net However, in non-polar solvents like cyclohexane, fluorescence is weak, suggesting that non-radiative pathways, including ISC, become more significant. researchgate.net This solvent-dependent competition between fluorescence and ISC is a key feature of the photophysics of the acridone chromophore and is expected to be similar for 9-Acridanone, 10-ethyl-. Theoretical calculations for 9-Acridanone, 10-ethyl- investigate the probabilities of S₁ → T₁ transitions, providing a basis for understanding the ISC mechanism. taylorfrancis.com

Solvent Polarity and Hydrogen Bonding Effects on Photophysics (Solvatochromism)

Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission spectra of a molecule with a change in the solvent polarity. This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon excitation, such as those with ICT character.

The photophysical properties of 9-Acridanone, 10-ethyl- are expected to be sensitive to solvent polarity and hydrogen-bonding interactions. The ICT nature of its excited states means that polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. For the parent 9(10H)-acridinone, strong fluorescence is observed in protic and polar solvents. researchgate.net Conversely, in non-polar solvents, the fluorescence is weak, and the energy gap between the S₁ and T₁ states may be altered, making ISC a more favorable deactivation pathway. researchgate.net This tuning of photophysical properties by the solvent environment highlights the importance of the medium in controlling the excited-state behavior of acridone systems.

Photochemical Reactions and Mechanistic Studies of 9-Acridanone, 10-ethyl- Systems

The photochemical behavior of 9-acridanone, 10-ethyl-, also known as N-ethylacridone, is governed by the electronic properties of the acridone chromophore. While specific research focusing exclusively on the 10-ethyl derivative is limited, a comprehensive understanding can be derived from the extensive studies on the parent compound, 9(10H)-acridone. The introduction of the 10-ethyl group is anticipated to subtly influence the photophysical and photochemical properties without altering the fundamental electronic transitions.

Photolytic Degradation Pathways

The photolytic stability of acridone systems is an area of ongoing investigation. Generally, the degradation of aromatic ketones can proceed through various pathways, including photo-reduction, photo-oxidation, and cleavage of the molecular structure upon absorption of ultraviolet radiation. For acridone derivatives, the likely pathways involve reactions originating from the excited singlet and triplet states.

In the presence of hydrogen donors, photoreduction of the carbonyl group is a common degradation pathway for aromatic ketones. For 9-acridanone, 10-ethyl-, this would involve the formation of a ketyl radical intermediate. The specific mechanism and efficiency of such a process would be highly dependent on the solvent environment and the presence of oxygen.

Photooxidation, initiated by the excited state of the acridone, can also lead to degradation. This can occur through the formation of reactive oxygen species such as singlet oxygen, particularly if the triplet state of the acridone is efficiently populated. The subsequent reactions of these species with the acridone molecule itself or with other molecules in the system can lead to a variety of degradation products.

While detailed degradation pathways for 9-acridanone, 10-ethyl- are not extensively documented in the literature, the foundational photochemistry of the acridone core suggests that these mechanisms are plausible routes for its photolytic decomposition.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules, including acridone derivatives. In a PET process, an electronically excited molecule can act as either an electron donor or an electron acceptor, depending on its redox properties and the nature of the interacting species.

The acridone moiety can participate in PET in several ways. The excited singlet or triplet state of 9-acridanone, 10-ethyl- can be quenched by a suitable electron donor, leading to the formation of the acridone radical anion. Conversely, it can be quenched by an electron acceptor, resulting in the formation of the acridone radical cation. The efficiency of these PET processes is governed by the driving force of the reaction, which is related to the excitation energy of the acridone and the redox potentials of the donor and acceptor molecules.

The substitution at the 10-position with an ethyl group can influence the PET dynamics. The electron-donating nature of the ethyl group may slightly alter the redox potential of the acridone core, thereby affecting the rates of electron transfer.

Studies on related systems, such as 9-substituted 10-methylacridinium (B81027) ions, have demonstrated efficient photoinduced electron transfer. researchgate.netresearchgate.net In these systems, the acridinium (B8443388) ion acts as a potent electron acceptor. researchgate.netresearchgate.net While 9-acridanone, 10-ethyl- is a neutral molecule, the underlying principles of PET are applicable, and its excited states are expected to be reactive in the presence of appropriate redox partners.

Triplet State Reactivity

The triplet state of acridone derivatives plays a crucial role in their photochemistry. Upon excitation, the initially formed singlet excited state can undergo intersystem crossing (ISC) to populate the lowest triplet state. The efficiency of this process is influenced by the solvent environment. nih.gov In non-polar solvents, ISC is more favorable, whereas, in protic and polar solvents, fluorescence tends to be the dominant deactivation pathway. nih.gov

The triplet state of 9(10H)-acridone has been characterized and is known to be reactive. nih.gov The lowest triplet state (T1) is of a ππ* character. nih.gov The energy of the triplet state is a critical parameter that determines its reactivity in processes such as triplet-triplet energy transfer and photo-sensitization.

Table 1: Calculated Excited State Energies of 9(10H)-Acridone

| State | Character | Energy (eV) in Gas Phase nih.gov | Energy (eV) in Aqueous Environment nih.gov |

| S1 | πH → πL | - | 3.29 |

| S2 | nO → πL | - | 3.42 |

| T1 | πH → πL | 2.56 | 2.51 |

| T2 | nO → πL | 2.86 | 3.04 |

Data based on theoretical calculations for the parent compound 9(10H)-acridone.

The reactivity of the triplet state of 9-acridanone, 10-ethyl- is expected to be similar to that of the parent acridone. It can act as a photosensitizer, transferring its triplet energy to other molecules with lower triplet energies. It can also participate in hydrogen abstraction reactions and electron transfer processes. The long lifetime of the triplet state, compared to the singlet state, provides a greater opportunity for bimolecular reactions to occur.

The presence of the 10-ethyl group is not expected to fundamentally change the nature of the triplet state but may have a minor effect on its lifetime and reactivity due to steric and electronic influences.

Theoretical and Computational Studies of 9 Acridanone, 10 Ethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules.

The geometry of 9-Acridanone, 10-ethyl- can be optimized using DFT calculations to determine its most stable three-dimensional structure. The acridone (B373769) core is known to be nearly planar, a feature that is crucial for its electronic and photophysical properties. The planarity of the tricyclic system is generally maintained upon N-alkylation. rsc.org

The conformational analysis of 9-Acridanone, 10-ethyl- primarily focuses on the orientation of the ethyl group attached to the nitrogen atom. The rotation around the N-C bond of the ethyl group leads to different conformers. Computational studies on similar N-alkylated systems suggest that the ethyl group will likely adopt a conformation that minimizes steric hindrance with the acridone ring. nih.gov The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Calculated Bond Lengths and Angles for an N-Substituted Acridone Core

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.24 Å rsc.org |

| C-N (ring) | ~1.39 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-N-C (ring) | ~120° |

| N-C=O | ~120° |

Note: These are typical values for an N-substituted acridone core and may vary slightly for 9-Acridanone, 10-ethyl-.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

For acridone derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, including the nitrogen atom. The LUMO is also a π*-orbital, primarily located on the acridone moiety. rsc.org Theoretical calculations have shown that N-substitution on the acridone ring has a more significant influence on the energy levels of the LUMO compared to the HOMO. researchgate.netresearchgate.net The introduction of an electron-donating ethyl group at the N-10 position is expected to have a modest effect on the electronic properties compared to more strongly donating or withdrawing substituents.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative N-Substituted Acridones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| N-phenylacridone | -5.81 | -1.78 | 4.03 | rsc.org |

| Acridone Derivative 2b | -5.06 | -2.39 | 2.67 | rsc.org |

| Acridone Derivative 2c | -5.02 | -2.44 | 2.58 | rsc.org |

Note: The specific values for 9-Acridanone, 10-ethyl- would require a dedicated computational study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In 9-Acridanone, 10-ethyl-, the MEP map would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen atom, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. The aromatic protons would exhibit positive potential (colored blue), making them susceptible to interactions with nucleophiles. The nitrogen atom's lone pair is part of the aromatic system, and its electron density is delocalized, but the region around the acridone core will still show variations in electrostatic potential that influence intermolecular interactions.

Excited State Computational Methods

To understand the photophysical properties of 9-Acridanone, 10-ethyl-, such as its absorption and emission of light, computational methods that can describe electronically excited states are necessary.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the electronic absorption and emission spectra of molecules. nih.gov It can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For N-substituted acridones, TD-DFT calculations can accurately predict the wavelengths of the main absorption bands, which are typically assigned to π-π* transitions within the acridone chromophore. rsc.org By optimizing the geometry of the first excited state, it is also possible to calculate the emission spectrum and the Stokes shift (the difference in energy between the absorption and emission maxima).

Table 3: Comparison of Calculated (TD-DFT) and Experimental Absorption and Emission Maxima for a Representative N-Substituted Acridone Derivative (2a)

| Solvent | Calculated λabs (nm) | Experimental λabs (nm) | Calculated λem (nm) | Experimental λem (nm) |

| Dichloromethane | 395 | 397 | 457 | 457 |

Source: Adapted from reference rsc.org.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the solute molecule. The emission of some acridone derivatives is known to be highly solvatochromic, indicating a significant change in the dipole moment upon excitation. rsc.orgresearchgate.net

Computational models can be used to predict and understand these solvatochromic shifts. One common approach is to use a continuum solvent model, such as the Polarizable Continuum Model (PCM), in conjunction with TD-DFT calculations. This allows for the simulation of the electronic spectra in different solvents.

The Lippert-Mataga equation is often used to analyze the relationship between the Stokes shift and the solvent polarity. mdpi.comresearchgate.net This analysis can be performed using computationally derived data to estimate the change in dipole moment between the ground and excited states. For some acridone derivatives, a linear relationship is observed in Lippert-Mataga plots, which is characteristic of intramolecular charge transfer (ICT) upon excitation. rsc.orgmdpi.com

Table 4: Solvatochromic Data for a Donor-Acceptor Acridone Derivative (4a)

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Hexanes | 1.88 | 368 | 454 | 5000 |

| Tetrahydrofuran | 7.58 | 385 | 525 | ~7000 |

| Dichloromethane | 8.93 | 391 | 545 | ~7500 |

| Acetone | 20.7 | 384 | 560 | ~8500 |

| Dimethylformamide | 36.7 | 386 | 575 | ~9000 |

Source: Data extracted and compiled from reference rsc.org.

No Publicly Available Data for Specified

The investigation into "9-Acridanone, 10-ethyl-" did not uncover any studies related to the following specific areas:

Molecular Dynamics and Docking Simulations:No publications were found detailing molecular dynamics or docking simulations specifically for 10-ethyl-9-acridanone.

Ligand-Protein Binding Mechanisms:No studies were located that describe the structural or energetic basis of 10-ethyl-9-acridanone's interaction with any protein, including the specified STING protein.

While the synthesis of 10-ethyl-9-acridanone is mentioned in broader chemical literature, detailed computational analyses as requested are not present in the available scientific domain. epdf.pub Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current body of public research.

Electrochemical Behavior and Redox Processes of 9 Acridanone, 10 Ethyl

Voltammetric Techniques for Redox Characterization

Cyclic voltammetry (CV) is a primary tool for investigating the redox properties of acridone (B373769) derivatives. researchgate.net This technique provides insights into the reversibility of electron transfer processes and whether they are diffusion-controlled. For instance, studies on related 10-methylacridone derivatives have shown both reversible and irreversible oxidation waves, highlighting the influence of molecular structure on electrochemical behavior. rsc.org In some cases, acridone derivatives exhibit stable and reversible oxidation peaks even after multiple scans, indicating good electrochemical stability. rsc.org The nature of the solvent can also significantly impact the redox potentials observed in CV. nih.gov

The scan rate dependence of peak currents in CV helps to determine if the process is diffusion-controlled, a key characteristic for many electrochemical applications. dergipark.org.tr For a reversible or quasi-reversible process, the peak current is expected to be proportional to the square root of the scan rate.

Table 1: Representative Cyclic Voltammetry Data for Acridone Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Reversibility |

|---|---|---|---|

| 10-decyl-2,7-bis(ethynylaniline)-9-acridone | 0.34, 0.70 | Not Observed | Irreversible |

| 10-decyl-2,7-bis(ethynylaniline)-9-dicyanomethyleneacridone | 0.37, 0.72 | -1.50 | Irreversible Oxidation, Reversible Reduction |

| 2,7-diamine substituted 10-methylacridone derivatives | 0.71 - 0.91 | Not Reported | Reversible |

Square wave voltammetry (SWV) is another powerful technique used for electrochemical analysis, often favored for its enhanced sensitivity and speed compared to CV. nih.govscispace.compineresearch.com SWV minimizes non-Faradaic currents, leading to better signal-to-noise ratios. nih.gov This technique has been effectively used to study the oxidation of various acridine (B1665455) derivatives. researchgate.net The methodology involves applying a square wave potential pulse superimposed on a staircase waveform, and the resulting current is sampled at the end of each forward and reverse pulse. nih.gov This approach is particularly useful for detecting low concentrations of electroactive species and for studying electrode mechanisms. researchgate.netscispace.com

Mechanistic Elucidation of Oxidation and Reduction Pathways

Understanding the mechanisms of oxidation and reduction is crucial for predicting the behavior of 9-acridanone, 10-ethyl- in different chemical environments.

Redox reactions inherently involve the transfer of electrons. allrounder.ailibretexts.orgkhanacademy.org In many organic molecules, including acridone derivatives, these electron transfers are coupled with proton transfer steps, especially in protic solvents. The oxidation of the acridone core can lead to the formation of a radical cation, which may be stabilized or undergo further reactions depending on the molecular structure and the medium. rsc.org Computational studies, often used in conjunction with experimental data, help to elucidate the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are directly involved in the oxidation and reduction processes, respectively. rsc.org

The pH of the medium can significantly influence the electrochemical behavior of compounds with acidic or basic functional groups. researchgate.netresearchgate.net For acridone derivatives, protonation and deprotonation can alter the electron density on the heterocyclic ring system, thereby shifting the oxidation and reduction potentials. researchgate.net Studies on related systems have shown a linear relationship between peak potentials and pH, indicating the involvement of protons in the electrode reaction. researchgate.net The slope of this relationship can provide information on the number of protons and electrons involved in the reaction. researchgate.net At higher pH values, deprotonation can occur, which may affect the stability and fluorescence properties of the molecule. dur.ac.uk

The choice of solvent can have a profound effect on the redox potentials of organic molecules. researchgate.netelectrochemsci.org Solvent properties such as polarity, dielectric constant, and hydrogen bonding ability can stabilize the charged species formed during redox reactions to varying extents. nih.govresearchgate.net For instance, polar solvents can stabilize charged intermediates, thereby facilitating electron transfer and shifting the redox potentials. electrochemsci.org The interaction between the solute and solvent molecules, including specific interactions like hydrogen bonding and non-specific interactions related to solvent polarity, plays a critical role in determining the observed electrochemical response. nih.govresearchgate.net Studies on various organic molecules have shown that the redox potential can be correlated with solvent parameters, providing a quantitative understanding of these effects. nih.govresearchgate.net

Quantitative Electrochemical Studies for Analytical Applications

The application of electrochemical methods for the quantitative analysis of organic molecules, including those with structures similar to 9-Acridanone, 10-ethyl-, is a well-established field. mdpi.com Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are particularly effective for determining low concentrations of analytes with high accuracy and precision. abechem.comscielo.br These methods offer advantages over other analytical techniques by providing rapid analysis and the possibility of miniaturization for in-field applications. mmu.ac.uk

Detailed Research Findings

Research on various acridone derivatives demonstrates their electroactivity, which is a prerequisite for quantitative electrochemical analysis. For instance, studies on other N-substituted acridones have utilized cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to investigate their redox properties. rsc.org These studies have shown that the acridone core can undergo reversible or irreversible oxidation processes, depending on the substituents and the experimental conditions. rsc.orgresearchgate.net

For a hypothetical quantitative analysis of 9-Acridanone, 10-ethyl-, a voltammetric method would typically be developed and validated. This process would involve the optimization of several key experimental parameters:

Choice of Working Electrode: Glassy carbon electrodes (GCE) are commonly used for the analysis of organic compounds. abechem.com Surface modifications of the electrode with nanomaterials can further enhance sensitivity and selectivity. mdpi.com

Supporting Electrolyte and pH: The composition and pH of the supporting electrolyte can significantly influence the peak potential and current of the analyte. A Britton-Robinson buffer is often used to study the effect of pH on the electrochemical response. abechem.com

Voltammetric Technique and Parameters: The choice between DPV and SWV, along with the optimization of parameters such as pulse amplitude, pulse width, and scan rate, is crucial for achieving the best analytical performance. abechem.comscielo.br

Once optimized, the method's analytical performance would be characterized by several key metrics, which are presented in the following hypothetical data tables. These tables are illustrative and based on typical values obtained for the quantitative analysis of similar organic molecules, as specific data for 9-Acridanone, 10-ethyl- is not available.

Illustrative Analytical Performance Data

The following tables represent the kind of data that would be generated during the validation of a quantitative electrochemical method for 9-Acridanone, 10-ethyl-.

Table 1: Optimized Parameters for Differential Pulse Voltammetric (DPV) Determination of 9-Acridanone, 10-ethyl- (Hypothetical Data)

| Parameter | Optimal Value |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3 M KCl) |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Britton-Robinson Buffer |

| pH | 7.0 |

| Pulse Amplitude | 50 mV |

| Pulse Width | 60 ms |

| Scan Rate | 20 mV/s |

| Deposition Potential | -0.2 V |

| Deposition Time | 120 s |

Table 2: Analytical Validation Parameters for the Determination of 9-Acridanone, 10-ethyl- using DPV (Hypothetical Data)

| Parameter | Result |

| Linear Range | 0.1 µM - 50 µM |

| Limit of Detection (LOD) (S/N=3) | 0.03 µM |

| Limit of Quantification (LOQ) (S/N=10) | 0.1 µM |

| Regression Equation | Ip (µA) = 0.5 [Conc. (µM)] + 0.2 |

| Correlation Coefficient (r²) | 0.998 |

| Repeatability (RSD%, n=5) | 2.5% |

| Reproducibility (RSD%, n=5) | 3.8% |

The development of such a method would enable the sensitive and accurate quantification of 9-Acridanone, 10-ethyl- in various matrices, potentially including biological fluids or environmental samples, after appropriate sample preparation. The interaction of acridine derivatives with biological molecules like DNA has been explored using electrochemical sensors, suggesting potential applications in biosensing. nih.govnih.gov The linear relationship between the peak current and the concentration of the analyte forms the basis of the quantitative determination. abechem.com The low detection limits achievable with modern voltammetric techniques would make them suitable for trace analysis. libretexts.org

Advanced Derivatization and Functionalization Strategies for Specific Research Applications

Synthesis of Fluorescent Probes Based on 9-Acridanone, 10-ethyl- Scaffold

The inherent fluorescence of the acridone (B373769) structure makes it an excellent starting point for the design of fluorescent probes. By chemically modifying the 9-Acridanone, 10-ethyl- molecule, researchers can create derivatives that exhibit changes in their fluorescence properties upon binding to a target molecule or in response to a specific chemical environment.

Derivatization for Nitric Oxide Sensing

While the broader acridone scaffold has been investigated for the development of fluorescent probes for nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes, specific research detailing the derivatization of 9-Acridanone, 10-ethyl- for this purpose is not extensively documented in publicly available literature. nih.govrsc.orgresearchgate.net The general strategy for creating such probes often involves introducing a reactive moiety that selectively interacts with nitric oxide, leading to a change in the fluorescence of the acridone core. nih.gov

Reagent Development for Vitamin and Amine Analysis

A notable application of the 9-Acridanone, 10-ethyl- scaffold is in the development of fluorescent labeling reagents for the sensitive analysis of vitamins and amines. A key derivative, 2-amino-10-ethyl-10H-acridin-9-one (AEAO), has been synthesized and successfully employed for the analysis of vitamin B3 (nicotinamide and nicotinic acid) and vitamin B7 (biotin) in complex samples like tea. nih.gov

The derivatization process involves the reaction of AEAO with the target vitamins in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). This reaction forms fluorescent derivatives that can be readily detected and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima at 290 nm and 430 nm, respectively. nih.gov This method provides a highly sensitive approach for the accurate analysis of trace amounts of these essential vitamins in natural products. nih.gov

| Parameter | Value | Reference |

| Labeling Reagent | 2-amino-10-ethyl-10H-acridin-9-one (AEAO) | nih.gov |

| Target Analytes | Vitamin B3, Vitamin B7 | nih.gov |

| Condensing Agent | 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) | nih.gov |

| Excitation Wavelength | 290 nm | nih.gov |

| Emission Wavelength | 430 nm | nih.gov |

| Limit of Detection (LOD) for Vitamin B3 | 2.56 ng mL⁻¹ | nih.gov |

| Limit of Detection (LOD) for Vitamin B7 | 2.22 ng mL⁻¹ | nih.gov |

Biotinylated 9-Acridanone, 10-ethyl- Conjugates for Biosensing Applications

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in biosensing due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. However, specific examples of biotinylated conjugates of 9-Acridanone, 10-ethyl- for biosensing applications are not readily found in the surveyed scientific literature. In principle, such conjugates could be developed to combine the fluorescent properties of the acridone core with the specific binding capabilities of biotin, creating powerful tools for detecting and visualizing biological targets.

Integration into Functional Materials

The unique electronic and photophysical properties of the 9-Acridanone, 10-ethyl- structure also make it a candidate for incorporation into functional materials, particularly in the fields of optoelectronics and pigment chemistry.

Development as Hole Transport Materials in Optoelectronic Devices

Acridine-based compounds have been explored as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) due to their electron-donating nature and thermal stability. nih.govnih.gov These materials play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) within the device, which is essential for achieving high performance. rsc.orgchalcogen.ro While various acridine (B1665455) derivatives have been synthesized and tested for this purpose, specific studies focusing on the use of 9-Acridanone, 10-ethyl- as a hole transport material are not prominently featured in the available research. The performance of HTMs is often evaluated based on their HOMO/LUMO energy levels, charge carrier mobility, and thermal stability. nih.gov

Studies of Acridone-Based Dyes and Pigments

The acridone core is a known chromophore, and its derivatives have been historically used as dyes and pigments. nih.gov The color and properties of these materials can be tuned by chemical modification of the acridone structure. Despite the potential of 9-Acridanone, 10-ethyl- to serve as a basis for new dyes and pigments, detailed studies on its synthesis, characterization, and application in this area are limited in the reviewed literature. The development of new organic dyes and pigments is an active area of research, with a focus on achieving high color fastness, stability, and specific spectral properties. semanticscholar.orgsemanticscholar.org

Exploration of Novel Reaction Pathways for Scaffold Modification

The acridone scaffold, a key component in numerous biologically active compounds, continues to be a subject of intense research for the development of novel derivatives with enhanced properties. The exploration of new reaction pathways for the modification of the 9-Acridanone, 10-ethyl- core is crucial for accessing a wider chemical space and discovering next-generation therapeutic agents and materials. This section delves into advanced derivatization and functionalization strategies, with a particular focus on radical reaction mechanisms and regioselective modifications of the acridone ring.

Radical Reaction Mechanisms in Acridone Synthesis

While traditional methods for acridone synthesis often involve condensations and cyclizations under thermal or acidic conditions, radical-mediated pathways offer alternative and often milder routes to this important heterocyclic system. One notable approach involves the photochemical oxidation of 9,10-dihydroacridines.

Photochemical Synthesis of Acridones:

Recent studies have demonstrated the efficient synthesis of acridones through the visible-light-induced photo-oxidation of N-substituted 9,10-dihydroacridines. nih.govresearchgate.net This method utilizes a metal-free photocatalyst, such as riboflavin (B1680620) tetraacetate, and molecular oxygen as a green oxidant. The reaction proceeds under mild conditions, offering high to quantitative yields of the corresponding acridones. nih.govresearchgate.net

The proposed mechanism for this transformation likely involves a single-electron transfer (SET) process initiated by the photoexcited catalyst. The photocatalyst, upon absorbing visible light, reaches an excited state capable of abstracting an electron from the 9,10-dihydroacridine (B10567) substrate. This generates a radical cation intermediate, which can then undergo further oxidation and deprotonation steps, ultimately leading to the formation of the thermodynamically stable acridone ring system. The use of molecular oxygen as the terminal oxidant makes this a particularly environmentally benign synthetic strategy.

| Precursor | Catalyst | Light Source | Oxidant | Product | Yield | Reference |

| N-substituted 9,10-dihydroacridines | Riboflavin tetraacetate | Visible blue light | Molecular Oxygen | N-substituted acridones | High to quantitative | nih.govresearchgate.net |

| N-methylacridane | Manganese complex | Irradiation | Oxygen | N-methylacridone | - | nih.gov |

| N-methylacridane | Ruthenium complex | Irradiation | Air | N-methylacridone | - | nih.gov |

Another innovative radical-based method involves the site-selective C-H alkylation of acridinium (B8443388) salts. chinesechemsoc.org This process begins with a photochemically induced SET between an acridinium salt and an organotrifluoroborate, which generates a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org The subsequent coupling of these radical species, followed by an electrochemical dehydrogenation step, yields a C-H alkylated acridinium product. chinesechemsoc.org While this method functionalizes the acridinium ion rather than directly synthesizing the acridone core, it highlights the utility of radical intermediates in modifying the acridine framework.

Regioselective Functionalization of the Acridone Ring

Achieving regioselective functionalization of the acridone ring is a significant challenge due to the presence of multiple reactive sites. The development of methods to control the position of substitution is paramount for structure-activity relationship studies and the synthesis of precisely tailored molecules.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol.

In the context of 9-Acridanone, 10-ethyl-, the carbonyl group at the C9 position and the nitrogen atom at the C10 position can potentially act as directing groups. The carbonyl oxygen can direct metalation to the C1 and C8 positions, while the N-ethyl group might influence the reactivity of the adjacent rings. However, the precise regioselectivity will depend on the specific reaction conditions, the strength of the organolithium base, and the presence of other coordinating groups. The application of DoM to the 9-Acridanone, 10-ethyl- scaffold represents a promising avenue for accessing novel, specifically substituted derivatives that would be difficult to obtain through classical electrophilic substitution reactions.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, can also be employed to functionalize the acridone ring. The inherent electronic properties of the acridone system, influenced by the electron-withdrawing carbonyl group and the electron-donating nitrogen atom (depending on its hybridization and substitution), will govern the regioselectivity of these reactions. For instance, nitration of acridone typically yields a mixture of 2-nitro and 4-nitroacridone, with the exact ratio depending on the reaction conditions. The introduction of the 10-ethyl group is expected to further influence the electron distribution and steric accessibility of the aromatic rings, thus altering the regiochemical outcome of electrophilic attack. Careful optimization of reaction parameters is necessary to achieve desired regioselectivity in the functionalization of 9-Acridanone, 10-ethyl-.

Future Research Directions and Emerging Methodologies for 9 Acridanone, 10 Ethyl

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic routes to acridone (B373769) derivatives often involve multi-step processes that may require harsh reaction conditions and the use of hazardous reagents. nih.gov The future of synthesizing 9-Acridanone, 10-ethyl- lies in the adoption of green and sustainable chemistry principles, aiming to enhance efficiency, reduce waste, and improve safety. sphinxsai.comnih.gov

Key future directions include:

Microwave-Assisted Synthesis: This technique offers a green source of heating that can dramatically reduce reaction times and improve yields. nih.gov Microwave-assisted thermal cyclization has been successfully used for the synthesis of acridin-9(10H)-ones. nih.govsemanticscholar.org Future research will likely focus on optimizing microwave parameters for the direct and efficient ethylation of the acridone nitrogen, minimizing solvent use and energy consumption.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov A recently developed three-component reaction followed by microwave-assisted cyclization provides an efficient route to acridone derivatives, generating multiple C-C and C-N bonds in a streamlined process. nih.govsemanticscholar.org Adapting such strategies for the synthesis of N-alkylated acridones like 10-ethyl-9-acridanone could significantly improve atom economy. sphinxsai.com

Benign Solvents and Catalysts: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives. unibo.it Research into using water, ionic liquids, or solvent-free conditions for acridone synthesis is a promising avenue. uniupo.itejcmpr.com Furthermore, the development of reusable, non-toxic catalysts, such as clay-based catalysts, can replace stoichiometric reagents and simplify purification processes. researchgate.net

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids (e.g., PPA) | Microwave irradiation, room temperature |

| Strategy | Stepwise linear synthesis | Multi-component reactions (MCRs), domino processes |

| Solvents | Hazardous organic solvents (e.g., nitrobenzene) | Water, benign solvents, or solvent-free conditions |

| Atom Economy | Often low due to byproducts | High, minimizing waste |

| Catalysis | Often requires stoichiometric reagents | Use of efficient and reusable catalysts |

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel reactivity. Traditional methods often rely on ex situ analysis of quenched reaction aliquots, which may not capture transient intermediates or rapid transformations. The future lies in the application of advanced, in situ spectroscopic techniques to monitor the synthesis of 9-Acridanone, 10-ethyl- in real-time.

Emerging methodologies in this area include:

In Situ Raman Spectroscopy: This non-invasive technique provides detailed structural information about molecules in a reaction mixture. It is particularly powerful for monitoring mechanochemical reactions, allowing for the direct observation of phase transitions, intermediate formation, and reaction kinetics without the need for sample preparation. researchgate.netresearchgate.net

Synchrotron-Based Powder X-ray Diffraction (PXRD): For solid-state reactions, in situ PXRD provides continuous data on the evolution of crystalline phases. researchgate.net This allows for the identification of short-lived crystalline intermediates and provides detailed mechanistic insights that are impossible to obtain through conventional analysis. researchgate.net